N-(2-methoxybenzyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide
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Description
N-(2-methoxybenzyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide, also known as P7C3-A20, is a small molecule that has shown potential in promoting neuroprotection and neurogenesis in various animal models. This compound has been synthesized using a straightforward method and has been extensively studied for its potential therapeutic applications in treating neurodegenerative diseases.
Scientific Research Applications
Neuroprotective Potential
YM-244769, a compound structurally related to N-(2-methoxybenzyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide, has been identified as a potent Na+/Ca2+ exchange (NCX) inhibitor, showing significant neuroprotective effects against hypoxia/reoxygenation-induced neuronal cell damage. This suggests its therapeutic potential as a neuroprotective drug (Iwamoto & Kita, 2006).
Metabolic Pathway Regulation
Research on nicotinamide N-methyltransferase (NNMT) has revealed its role in the N-methylation of nicotinamide and related compounds, highlighting its potential influence on metabolic pathways and its association with cancer. This enzyme's activity varies among individuals, which might affect the metabolism of drugs and the body's response to them (Rini et al., 1990).
Photodynamic Therapy for Cancer
A study on zinc phthalocyanine derivatives, which share a similar chemical motif with N-(2-methoxybenzyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide, revealed high singlet oxygen quantum yield and significant photodynamic therapy (PDT) potential. This indicates its applicability in cancer treatment through Type II photosensitization mechanisms (Pişkin, Canpolat, & Öztürk, 2020).
Corrosion Inhibition
Nicotinamide derivatives have been studied for their corrosion inhibition effects on mild steel in hydrochloric acid solution. This research outlines the potential of these compounds in protecting metals from corrosion, an important aspect in industrial applications (Chakravarthy, Mohana, & Kumar, 2014).
Molecular Recognition and Crystal Engineering
The study of cocrystals involving nicotinamide demonstrates its ability to form stable molecular assemblies through hydrogen bonding, showcasing its importance in the design of pharmaceutical compounds and the exploration of their solid-state properties (Lou & Hu, 2011).
properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-22-16-7-3-2-5-13(16)11-20-17(21)15-6-4-9-19-18(15)24-14-8-10-23-12-14/h2-7,9,14H,8,10-12H2,1H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQUXCYUZQPFJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=C(N=CC=C2)OC3CCOC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxybenzyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide |
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